Antibacterial Activity: MIC Data for a Key Derivative Against XDR-S. Typhi
A derivative of the target compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, demonstrates potent antibacterial activity, quantified by its Minimum Inhibitory Concentration (MIC). [1] This specific derivative, synthesized from the target compound, exhibited an MIC of 6.25 mg/mL against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). [1] This performance can be contrasted with the parent compound's lack of direct activity and provides a benchmark for other analogs. While direct comparator data for the exact target compound is not available, the activity of this derivative underscores the value of the (4-Bromo-3-methylphenyl) scaffold as a starting point for generating potent antimicrobial agents.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against XDR-S. Typhi |
|---|---|
| Target Compound Data | Derivative MIC: 6.25 mg/mL |
| Comparator Or Baseline | Parent compound (4-Bromo-3-methylphenyl)propylamine: No reported activity; Other analogs: Not specified. |
| Quantified Difference | MIC of 6.25 mg/mL for the derivative |
| Conditions | Broth microdilution assay against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) bacterial strain |
Why This Matters
This quantifies the potential of the (4-Bromo-3-methylphenyl) scaffold for developing novel antimicrobials, justifying its selection over other unproven or less active building blocks in drug discovery campaigns targeting resistant pathogens.
- [1] MDPI. (2024). Antibacterial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Pharmaceuticals, 17(9), 1241. Retrieved from https://www.mdpi.com/1424-8247/17/9/1241 View Source
